molecular formula C14H15FN6 B12599311 N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B12599311
M. Wt: 286.31 g/mol
InChI Key: KOWNSCBDJMGKQZ-UHFFFAOYSA-N
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Description

N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with various substituents such as a fluorophenyl group and trimethyl groups

Preparation Methods

The synthesis of N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoroaniline with trimethylpyrazole and a suitable pyrimidine derivative under controlled temperature and solvent conditions can yield the desired compound . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing catalysts and automated processes to scale up the synthesis.

Chemical Reactions Analysis

N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The compound’s molecular targets and pathways involved include kinases and other signaling proteins .

Comparison with Similar Compounds

N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H15FN6

Molecular Weight

286.31 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C14H15FN6/c1-20(2)14-18-12(11-8-16-21(3)13(11)19-14)17-10-6-4-9(15)5-7-10/h4-8H,1-3H3,(H,17,18,19)

InChI Key

KOWNSCBDJMGKQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)N(C)C

Origin of Product

United States

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